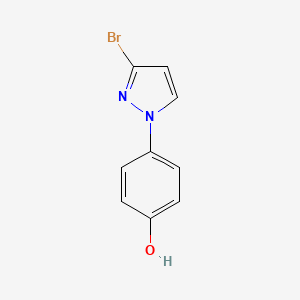
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its three distinct phenyl groups, one of which is substituted with a chlorine atom and another with two methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the pyrazole ring.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
4-chlorophenylhydrazine: Used in the synthesis of various pyrazole derivatives.
3,4-dimethoxyphenylhydrazine: Another precursor in the synthesis of pyrazole compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H20ClN3O2 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C23H20ClN3O2/c1-28-19-13-8-16(14-20(19)29-2)21-22(15-6-4-3-5-7-15)26-27(23(21)25)18-11-9-17(24)10-12-18/h3-14H,25H2,1-2H3 |
Clave InChI |
VSARPJKQTOQUSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




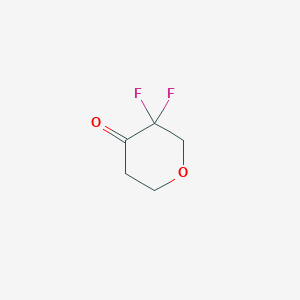
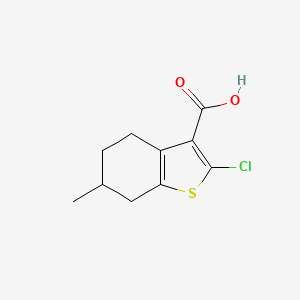

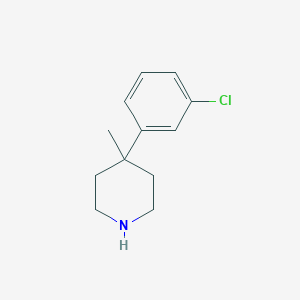
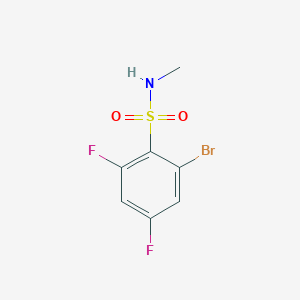

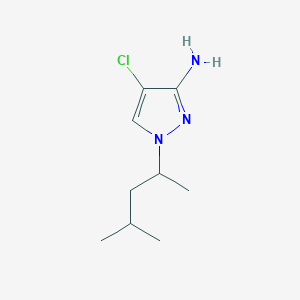
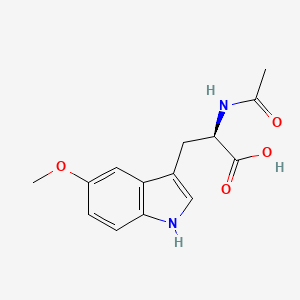
![1-[(tert-Butoxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068152.png)
